1,4-Diamino-6-chloro-2-(2-phenylethoxy)anthracene-9,10-dione
Description
1,4-Diamino-6-chloro-2-phenethoxyanthracene-9,10-dione is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its anthracene backbone, which is substituted with amino, chloro, and phenethoxy groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it valuable in research and industrial applications.
Properties
CAS No. |
88605-40-7 |
|---|---|
Molecular Formula |
C22H17ClN2O3 |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
1,4-diamino-6-chloro-2-(2-phenylethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H17ClN2O3/c23-13-6-7-14-15(10-13)22(27)18-16(24)11-17(20(25)19(18)21(14)26)28-9-8-12-4-2-1-3-5-12/h1-7,10-11H,8-9,24-25H2 |
InChI Key |
XJJDAQFNWHPBJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCOC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-6-chloro-2-phenethoxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the initial formation of the anthracene-9,10-dione core, followed by the introduction of amino, chloro, and phenethoxy substituents through various substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often incorporate continuous flow processes, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,4-Diamino-6-chloro-2-phenethoxyanthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.
Scientific Research Applications
1,4-Diamino-6-chloro-2-phenethoxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 1,4-diamino-6-chloro-2-phenethoxyanthracene-9,10-dione involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may inhibit enzymes involved in cellular metabolism, leading to cytotoxic effects. The pathways involved include oxidative stress induction and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and phenethoxy substituents, resulting in different chemical properties.
6-Chloro-2-phenethoxyanthracene-9,10-dione: Does not have amino groups, affecting its reactivity and applications.
2-Phenethoxyanthracene-9,10-dione: Missing both amino and chloro groups, leading to distinct physical and chemical characteristics.
Uniqueness
1,4-Diamino-6-chloro-2-phenethoxyanthracene-9,10-dione is unique due to its specific combination of functional groups, which confer a balance of reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Biological Activity
1,4-Diamino-6-chloro-2-(2-phenylethoxy)anthracene-9,10-dione is a compound belonging to the anthraquinone family, which has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H21ClN2O3 |
| Molecular Weight | 392.835 g/mol |
| CAS Number | 88605-40-7 |
| LogP | 5.0637 |
| PSA (Polar Surface Area) | 95.41 |
This compound exhibits various mechanisms of action that contribute to its biological activity:
- DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It inhibits key enzymes such as topoisomerases and kinases, which are crucial for cell proliferation and survival.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through specific signaling pathways.
Anticancer Properties
Research indicates that this compound has significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including leukemia and solid tumors. For instance:
- In a study involving HL-60 human leukemia cells, the compound displayed potent cytotoxic effects by stabilizing DNA-topoisomerase complexes, leading to cell death through apoptosis .
Study 1: Cytotoxicity in Cancer Cells
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results showed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 5.0 | Topoisomerase II inhibition |
| MCF-7 (Breast) | 8.0 | DNA intercalation and apoptosis |
| A549 (Lung) | 7.5 | Apoptosis induction |
This study highlights the compound's potential as a therapeutic agent in cancer treatment.
Study 2: Antibacterial Evaluation
Another investigation focused on the antibacterial properties of anthraquinone derivatives similar to this compound. The findings suggested that compounds with similar structures effectively inhibited bacterial growth by:
- Disrupting bacterial cell walls.
- Interfering with protein synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
